1-hydroxypiperidine-2-carboxamide
Description
Properties
CAS No. |
2624134-80-9 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control
Diverse Synthetic Routes to 1-hydroxypiperidine-2-carboxamide and its Precursors
The construction of the 1-hydroxypiperidine-2-carboxamide core involves the strategic formation of the piperidine (B6355638) ring, the introduction of a hydroxyl group on the nitrogen atom, and the formation of the carboxamide moiety at the C2 position. Various synthetic strategies have been developed to achieve this, each with its own advantages and challenges.
Strategies for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of 1-hydroxypiperidine-2-carboxamide. Several methods have been employed, including hydrogenation, intramolecular cyclization, and ring expansion/contraction.
The hydrogenation of pyridine (B92270) precursors is a common and effective method for synthesizing the piperidine core. nih.govnih.gov This approach often utilizes transition metal catalysts under various conditions to achieve high yields and, in some cases, stereoselectivity. nih.gov
Recent advancements have focused on developing more efficient and selective catalysts. For instance, cobalt, ruthenium, and nickel-based nanocatalysts have demonstrated high stability and effectiveness in the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Iridium complexes with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Rhodium and palladium catalysts are also widely employed for pyridine hydrogenation. nih.gov A notable strategy involves the dearomatization/hydrogenation of fluoropyridines using a rhodium(I) complex and pinacol (B44631) borane (B79455) to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov
Borane-mediated reductions offer a metal-free alternative. A borane-catalyzed transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source provides piperidines with good cis-selectivity. organic-chemistry.org Furthermore, the hydroboration/hydrogenation cascade of pyridines has been developed as a cis-selective method, particularly effective for 2,3-disubstituted pyridines. nih.gov
| Catalyst/Reagent | Substrate | Key Features |
| Cobalt, Ruthenium, Nickel Nanocatalysts | Multi-substituted pyridines | High stability, diastereoselective cis-hydrogenation. nih.gov |
| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Asymmetric hydrogenation. nih.gov |
| Rhodium(I) with pinacol borane | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation. nih.gov |
| Borane/Ammonia borane | Pyridines | Metal-free, good cis-selectivity. organic-chemistry.org |
| Hydroboration/Hydrogenation | 2,3-disubstituted pyridines | Cis-selective. nih.gov |
This table summarizes various hydrogenation and reduction methods for piperidine synthesis.
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen source cyclizes to form the heterocyclic ring. mdpi.com These reactions can be initiated by various means, including metal catalysis, radical mediation, and electrophilic activation. nih.govmdpi.com
Metal-catalyzed cyclizations are prevalent, with gold(I) and palladium catalysts being used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Radical-mediated cyclizations offer another avenue. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com Another approach involves the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization with DIBAL-H to yield chiral piperidines. nih.gov
Electrochemical methods have also been developed for the reductive cyclization of imines with terminal dihaloalkanes, providing an alternative to traditional methods that often require harsh reagents. nih.gov
| Reaction Type | Catalyst/Reagent | Key Features |
| Oxidative Amination | Gold(I) or Palladium complexes | Forms substituted piperidines from non-activated alkenes. nih.gov |
| Radical Cyclization | Cobalt(II) catalyst | Cyclization of linear amino-aldehydes. nih.govmdpi.com |
| Radical Cyclization | Copper(II) catalyst, DIBAL-H | Enantioselective synthesis of chiral piperidines. nih.gov |
| Electroreductive Cyclization | Electrochemical cell | Cyclization of imines with dihaloalkanes. nih.gov |
This table presents different intramolecular cyclization strategies for piperidine ring formation.
Ring expansion and contraction strategies provide access to substituted piperidines from other ring systems. For instance, diastereomerically pure azepane derivatives can be synthesized via a highly stereoselective and regioselective piperidine ring expansion. rsc.org Another approach involves the reductive amination of deprotected halogenated secondary cyclopropylamines, which triggers cyclopropane (B1198618) ring cleavage to yield ring-expanded piperidine products. rsc.org The synthesis of polyhydroxylated piperidines, a class of iminosugars, has also been achieved through ring contraction methods. nih.gov
Introduction and Manipulation of Hydroxyl Functionality
The introduction of a hydroxyl group onto the piperidine ring, and specifically onto the nitrogen atom to form an N-hydroxypiperidine, is a crucial step. While direct N-hydroxylation methods for piperidines are less commonly detailed in general synthesis literature, the formation of N-oxides is a related and well-established transformation. researchgate.net The hydroxyl group can also be introduced at other positions on the ring, which can then be precursors to the final compound. For example, the para-substitution of a hydroxyl group on a piperidine ring has been shown to increase the inhibitory effect of certain compounds on monoamine oxidase. nih.gov
Electrochemical methods have been explored for the stereoselective introduction of hydroxyl groups onto the piperidine ring. researchgate.net For example, the electrochemical oxidation of 2-substituted 1-benzyloxycarbonyl-1,2,3,4-tetrahydropyridines in the presence of an iodide mediator can lead to the formation of dihydroxypiperidines with specific stereochemistry. researchgate.net
Formation of the Carboxamide Moiety
The final step in the synthesis of 1-hydroxypiperidine-2-carboxamide is the formation of the carboxamide group at the C2 position. This is typically achieved by coupling a piperidine-2-carboxylic acid derivative with an appropriate amine.
A common method involves the use of coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a base like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org This approach has been successfully used in the synthesis of various piperidine carboxamide derivatives. acgpubs.org
Boron-mediated amidation reactions have emerged as an effective alternative. acs.org For instance, B(OCH2CF3)3 has been shown to be an effective reagent for the direct amidation of carboxylic acids with a broad range of amines, often with simplified purification procedures. acs.org Another approach involves the in-situ formation of a 2-pyridylthioester from a carboxylic acid, which then reacts with an amine to form the amide bond. nih.gov This method can be performed in a one-pot fashion under green conditions. nih.gov
Protection and Deprotection Strategies in Synthesis
The synthesis of complex molecules like 1-hydroxypiperidine-2-carboxamide and its analogues often requires the use of protecting groups to mask reactive functional groups, preventing unwanted side reactions and enabling selective transformations. weebly.com An ideal protecting group can be easily introduced, is stable under various reaction conditions, and can be removed selectively without affecting the rest of the molecule. biosynth.com
For piperidine derivatives, the nitrogen atom is frequently protected. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. derpharmachemica.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is stable to a range of nucleophilic and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). biosynth.comcreative-peptides.com Another common protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is notably stable to acid but is cleaved by bases like piperidine, often in solid-phase synthesis. weebly.com The benzyloxycarbonyl (Cbz or Z) group is also utilized and can be removed by hydrogenolysis. weebly.com
Table 1: Common Protecting Groups in Piperidine Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Removal Conditions |
| Amine (Piperidine N) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) biosynth.comcreative-peptides.com |
| Amine (Piperidine N) | Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Hydrogenolysis weebly.com |
| Amine (Piperidine N) | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) weebly.com |
| Amine (Piperidine N) | Triphenylmethyl | Trityl (Tr) | Trityl chloride | Mild acid hydrolysis, Hydrogenolysis weebly.com |
| Hydroxyl | tert-Butyl | tBu | Isobutylene, H+ | Acid (e.g., TFA) creative-peptides.com |
| Hydroxyl | Benzyl | Bzl | Benzyl bromide (BnBr) | Hydrogenolysis creative-peptides.com |
| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, H+ | Aqueous acid weebly.com |
Stereoselective Synthesis of Hydroxylated Piperidine-2-carboxamides
The biological activity of piperidine derivatives is often dependent on their specific stereochemistry. Therefore, developing synthetic methods that control the three-dimensional arrangement of atoms is a primary focus in organic chemistry. acs.org
Enantioselective and diastereoselective strategies are employed to construct the chiral centers of hydroxylated piperidine-2-carboxamides with high precision. Diastereoselective methods aim to control the relative stereochemistry between multiple stereocenters. For instance, the aza-Prins cyclization can be used to generate 2,4,6-trisubstituted piperidines, where the substrate is positioned in a kinetically favored chair conformation to allow for stereoselective attack. usm.edu Similarly, intramolecular reactions, such as the Corey–Chaykovsky ring-closing reaction of β-enaminoesters, can generate bicyclic lactams that are precursors to 4-hydroxy piperidines, creating two or three new stereogenic centers with high diastereoselectivity. nih.gov
Enantioselective approaches establish a specific absolute stereochemistry. This can be achieved using chiral building blocks, chiral auxiliaries, or asymmetric catalysis. acs.org For example, the asymmetric synthesis of (S)-1-Boc-3-hydroxypiperidine can be accomplished through the enantioselective reduction of a prochiral ketone using biocatalysts like Baker's yeast or specific ketoreductase enzymes, which offer high stereoselectivity. derpharmachemica.com Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466) followed by a ring expansion to deliver chiral β-hydroxy piperidines. acs.org These methods provide access to specific enantiomers of functionalized piperidines, which are crucial intermediates for complex drug molecules. derpharmachemica.comacs.org
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. This can be achieved through several methods.
One common technique is the formation of diastereomeric salts. The racemic piperidine derivative is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com This reaction forms two diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. google.com
Another powerful method is chiral chromatography, particularly high-performance liquid chromatography (HPLC). nih.gov Racemic mixtures can be separated using a chiral stationary phase (CSP), often based on cellulose (B213188) derivatives. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov
Kinetic resolution is a dynamic method where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.govrsc.org For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base like n-BuLi/(+)-sparteine. rsc.org This approach is also effective for 2-aryl-4-methylenepiperidines, providing access to enantioenriched functionalized piperidine fragments. whiterose.ac.uk
Asymmetric catalysis is an efficient approach for synthesizing enantiomerically enriched piperidines, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. acs.org This field has seen significant advances, with various transition-metal-catalyzed reactions being developed.
Rhodium-catalyzed reactions are particularly prominent. For instance, a rhodium-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can assemble polysubstituted piperidines. nih.gov Similarly, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives provides access to enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cn
Phosphine-catalyzed reactions also offer a powerful route. The first highly enantioselective Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. acs.org These catalytic methods represent an attractive approach from the standpoint of efficiency and atom economy. acs.org
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| [4+2] Annulation | Chiral Phosphepine | Imines, Allenes | First highly enantioselective variant of the Kwon annulation. | acs.org |
| Negishi Cross-Coupling | Palladium-based | (Hetero)aryl iodides, Substituted piperidines | Highly diastereoselective arylation of the piperidine ring. | acs.org |
| [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Alkyne, Alkene, Isocyanate | Catalytic asymmetric method to access piperidine scaffolds. | nih.gov |
| Reductive Heck Reaction | Rhodium / Chiral Ligand | Arylboronic acids, Pyridine derivatives | Provides enantioenriched 3-substituted tetrahydropyridines. | snnu.edu.cn |
| Deprotonation-Ring Expansion | s-BuLi / (-)-sparteine | N-Boc pyrrolidine, Aldehydes | Delivers chiral β-hydroxy piperidines in four steps. | acs.org |
Green Chemistry Principles in the Synthesis of 1-hydroxypiperidine-2-carboxamide Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like piperidines, which are scaffolds for many pharmaceuticals. nih.govijpsjournal.com
Key strategies in green synthesis include the use of environmentally benign solvents, such as water or ionic liquids, to replace toxic and volatile organic solvents. nih.govnumberanalytics.com Water-mediated intramolecular cyclization has been used to produce substituted piperidinols. nih.gov Solvent-free approaches and reactions on solid supports also minimize waste and simplify purification. rasayanjournal.co.in
Energy efficiency is another core principle. numberanalytics.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. ijpsjournal.comnumberanalytics.com Ultrasound-assisted synthesis can also be used to enhance reaction rates. numberanalytics.com
The use of catalysts is preferred over stoichiometric reagents to improve atom economy. nih.gov Biocatalysis, which employs enzymes or whole-cell systems, offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. derpharmachemica.comnumberanalytics.com Organocatalysis provides a metal-free alternative. nih.gov These green approaches not only minimize the environmental footprint but can also lead to more efficient and safer synthetic routes for piperidine-based pharmaceuticals. ijpsjournal.comresearchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment
After synthesis, a suite of analytical techniques is essential to confirm the structure of the target compound and assess its purity. For derivatives like 1-hydroxypiperidine-2-carboxamide, these methods provide critical data on molecular structure, composition, and isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a piperidine-carboxamide derivative, it can confirm the presence of protons on the piperidine ring and the amide N-H proton. nih.gov
¹³C NMR reveals the number of unique carbon atoms in the molecule, distinguishing between sp², and sp³ hybridized carbons of the piperidine ring and the carboxamide group. nih.govnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound. nih.gov By using a column with a suitable stationary phase, impurities can be separated and quantified. When coupled with a chiral stationary phase, HPLC is also the primary method for determining the enantiomeric purity (enantiomeric excess, or ee) of a chiral compound. nih.gov
Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in the compound, which serves as a final confirmation of purity and corroborates the molecular formula determined by HRMS. nih.gov
Table 3: Analytical Techniques for Piperidine Carboxamide Characterization
| Technique | Purpose | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity, relative stereochemistry. nih.gov |
| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms. nih.gov |
| HRMS | Molecular Formula Confirmation | Precise molecular weight and elemental composition. nih.gov |
| HPLC | Purity Assessment | Detection and quantification of impurities. nih.gov |
| Chiral HPLC | Enantiomeric Purity | Separation and quantification of enantiomers (er or ee). nih.gov |
| Elemental Analysis | Purity and Formula Confirmation | Percentage composition of C, H, N, O, S, etc. nih.gov |
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS)
Spectroscopic methods are indispensable tools for the unambiguous determination of the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, further corroborating the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise connectivity and stereochemistry of 1-hydroxypiperidine-2-carboxamide. While specific spectral data for this exact compound is not extensively published, expected chemical shifts and coupling constants can be inferred from related structures such as 1-hydroxypiperidine and other piperidine derivatives. chemicalbook.comhmdb.cachemicalbook.com
In a typical ¹H NMR spectrum, the protons on the piperidine ring would exhibit characteristic chemical shifts. The proton alpha to the carboxamide group (at the C2 position) would likely appear as a multiplet, with its chemical shift influenced by the electronic environment of the amide. The protons on the remaining carbons of the piperidine ring (C3-C6) would resonate at different frequencies, and their coupling patterns would provide valuable information about their relative stereochemistry. The N-hydroxy proton would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 1-hydroxypiperidine-2-carboxamide and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. nih.govacgpubs.org
The fragmentation of cyclic hydroxamic acids, a class of compounds to which 1-hydroxypiperidine-2-carboxamide belongs, has been studied. capes.gov.brunifr.chresearchgate.net Common fragmentation pathways may involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the carboxamide group. The specific fragmentation pattern would serve as a fingerprint for the compound, aiding in its identification.
Table 1: Predicted Spectroscopic Data for 1-hydroxypiperidine-2-carboxamide
| Technique | Parameter | Predicted Observation |
| ¹H NMR | Chemical Shift (δ) | Protons on piperidine ring (multiple signals), N-OH proton (broad singlet), Amide protons (distinct signals). |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon of the amide, Carbons of the piperidine ring. |
| Mass Spec. (EI) | Fragmentation | Molecular ion peak (M+), Fragments corresponding to loss of H₂O, CO, and the carboxamide moiety. |
| HRMS | Molecular Formula | Provides the exact elemental composition. |
Chromatographic Methods for Purity and Stereoisomer Separation
Due to the presence of a chiral center at the C2 position of the piperidine ring, 1-hydroxypiperidine-2-carboxamide can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are critical, as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in an HPLC column. youtube.comsigmaaldrich.com Several types of CSPs are commercially available and have been successfully used for the resolution of racemic piperidine derivatives. nih.govnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in separating a wide range of chiral compounds. nih.gov
The choice of the mobile phase is also crucial for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like an alcohol is commonly used in normal-phase chromatography. The resolution between the enantiomers can be fine-tuned by adjusting the mobile phase composition and flow rate. nih.govnih.gov In some cases, pre-column derivatization of the analyte can be employed to enhance its detectability and improve chiral recognition. nih.gov
The effectiveness of the separation is quantified by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation of the two enantiomers. The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 2: Chromatographic Methods for Chiral Separation of Piperidine Derivatives
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Piperidine-2,6-diones | Chiralpak IA, Chiralpak IB | Methyl-tert-butyl ether-THF, Dichloromethane, Acetonitrile | UV (254 nm) | nih.gov |
| Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | nih.gov |
| Piperidine-2,6-dione drugs | Kromasil CHI-DMB | Hexane/Dioxane | Not Specified | nih.gov |
Structure Activity Relationships Sar in Piperidine 2 Carboxamide Derivatives
Influence of Substituent Variations on Biological Activity
The biological activity of piperidine-2-carboxamide (B12353) derivatives can be finely tuned by altering substituents at various positions on the piperidine (B6355638) ring and the carboxamide moiety. These modifications impact properties such as receptor binding, metabolic stability, and membrane permeability. researchgate.net
Substitutions on the nitrogen atom of the piperidine ring play a pivotal role in modulating the pharmacological properties of piperidine-2-carboxamide derivatives. For local anesthetics like ropivacaine (B1680718) and levobupivacaine, which are N-alkyl-piperidine-2-carboxamides, the introduction of fluorine atoms into the N-alkyl side chains (n-propyl and n-butyl) affects basicity and lipophilicity. nih.gov The basicity decreases as a function of the fluorine's proximity to the nitrogen, while lipophilicity at neutral pH tends to increase compared to the non-fluorinated parent compounds. nih.gov
In other classes of compounds, the nature of the N-substituent is equally critical. For inhibitors of Mycobacterium tuberculosis IMPDH, replacing the piperazine (B1678402) ring (a close analog of piperidine) with a more flexible ethylenediamine (B42938) spacer led to a complete loss of whole-cell activity, despite retaining some enzymatic inhibition. nih.gov Furthermore, introducing a methyl group to a part of the N-substituent structure (the isoquinoline (B145761) ring) also eliminated activity. nih.gov For alphavirus replication inhibitors based on an indole-2-carboxamide scaffold, substitutions at the indole (B1671886) nitrogen revealed that activity was more dependent on the size of the substituent than its electronegativity, with smaller groups like hydrogen or methoxy (B1213986) being favorable. nih.gov
Modifications to the carboxamide group itself are a key strategy in optimizing the activity of these derivatives. In the development of alphavirus replication inhibitors, altering the terminal amide group was a primary focus. nih.gov Replacing a simple benzyl (B1604629) amide with a 4-pyridylmethyl amide resulted in increased potency. nih.gov Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives acting as FOXM1 inhibitors, substituents on the N-phenyl ring had a profound effect. mdpi.com Electron-withdrawing groups like cyano (-CN) and nitro (-NO2) were found to enhance binding energy and activity, whereas compounds with trifluoromethyl (-CF3) or methyl (-CH3) groups showed activity similar to the unsubstituted parent compounds. mdpi.com This suggests that electronic properties of the carboxamide substituent are crucial for interaction with the target.
In another example, the conversion of the carboxamide moiety to a carboximidamide in piperine (B192125) derivatives was shown to be essential for their antiproliferative activity. nih.gov
Table 1: Effect of N-Phenyl Substituents on FOXM1 Inhibition
| Compound | N-Phenyl Substituent | Halogen (Position 4) | Relative FOXM1 Expression | IC50 (MDA-MB-231 cells) |
|---|---|---|---|---|
| 1 | -CH3 | F | Inactive | > 50 µM |
| 6 | -CN | Cl | < 50% | 23.9 µM |
| 16 | -CN | Br | < 50% | 27.8 µM |
| FDI-6 | H | F | - | 26.3 µM |
Data sourced from a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com
Varying the length and functionality of aliphatic chains attached to the piperidine-2-carboxamide scaffold is another important avenue for SAR studies. In the case of N-alkyl-piperidine-2-carboxamides, the length of the alkyl chain (e.g., n-propyl vs. n-butyl) influences pharmacologically relevant properties. nih.gov The functionalization of these chains, for instance through partial fluorination, can systematically modulate properties like basicity, lipophilicity, and metabolic stability. nih.gov
Longer aliphatic chains have also been explored. The design of 4-undecylpiperidine-2-carboxamides led to the discovery of positive allosteric modulators of the 5-HT2C receptor, indicating that long alkyl chains can be crucial for specific types of activity. researchgate.net The ability to selectively functionalize aliphatic C-H bonds offers a powerful tool for late-stage diversification of complex molecules, allowing for the introduction of various functionalities to fine-tune activity without resorting to de novo synthesis. nih.gov Studies on branched carboxylic acids have also shown that the length and branching of alkyl substituents can create sharp "activity cliffs," where small structural changes lead to large differences in biological response. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structures of compounds with their biological activities. nih.gov For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. arabjchem.orgresearchgate.net
In a study on 36 piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, a robust Topomer CoMFA model was generated. arabjchem.org This model, validated through artificial neural network analysis, demonstrated a strong correlation between the chemical structures and their efficacy in inhibiting tumor cell activity. arabjchem.org The QSAR models for these ALK inhibitors indicated that steric, electrostatic, and hydrophobic properties were key determinants of potency. researchgate.net
Similarly, QSAR studies on furan-pyrazole piperidine derivatives as Akt1 inhibitors used 2D and 3D autocorrelation descriptors to build multiple linear regression models, which showed good predictive ability. nih.gov These computational models are invaluable for predicting the activity of newly designed compounds and for providing insights that guide the synthesis of more potent and selective inhibitors. arabjchem.orgnih.gov
Table 2: Statistical Parameters of a 3D-QSAR Model for Piperidine Carboxamide ALK Inhibitors
| Model | q² | r² | F value | N (test set) | SEE |
|---|---|---|---|---|---|
| Topomer CoMFA | 0.597 | 0.939 | 84.401 | 4 | 0.268 |
q² (cross-validated r²), r² (non-cross-validated r²), F (F-test value), N (number of components), SEE (standard error of estimate). Data from Zhang et al. (2024). arabjchem.org
Pharmacophore Modeling and Ligand-Based Design
Ligand-based drug design strategies are employed when the 3D structure of the biological target is unknown. nih.gov These methods rely on studying the properties of known active ligands to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity.
This approach has been successfully used for piperidine-carboxamide derivatives. For example, a series of novel piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors based on a putative 'Y-shape' pharmacophore model. nih.gov This rational design led to the synthesis of compounds with inhibitory activity equivalent to the known drug maraviroc. nih.gov Similarly, 3D-QSAR pharmacophore modeling has been used to discover novel antagonists for targets like the A2A receptor. researchgate.net
These models not only help in designing new molecules but also in understanding how they interact with their targets. Molecular docking, often used in conjunction with pharmacophore models, can predict the binding conformation of a ligand within a receptor's active site, providing crucial insights into the specific interactions that drive activity. arabjchem.orgresearchgate.net The integration of ligand-based design, QSAR, and molecular docking provides a powerful toolkit for the optimization of piperidine-2-carboxamide derivatives as therapeutic agents.
Conformational Analysis and its Correlation with Biological Profiles
The flexible nature of the piperidine ring allows it to exist primarily in two chair conformations, which can interconvert. The orientation of the substituents on the ring—axial or equatorial—is determined by the ring conformation and can dramatically impact the molecule's biological activity. Conformational analysis, therefore, is a cornerstone of the SAR studies of piperidine derivatives, aiming to identify the "bioactive conformation"—the specific three-dimensional arrangement a molecule adopts when it binds to its target. mdpi.com
Researchers employ various strategies to understand and leverage conformational effects. One common approach is the use of conformationally restricted analogues, where the flexibility of the piperidine ring is limited by introducing bridges or bulky substituents. nih.gov By comparing the biological activity of these rigid analogues with their flexible counterparts, medicinal chemists can deduce the likely bioactive conformation. For instance, the introduction of one- or two-carbon bridges to create bicyclic structures like 2-azanorbornanes or nortropanes can lock the piperidine ring into a specific shape, providing valuable insights into the spatial requirements of the receptor binding pocket. nih.gov
Quantitative structure-activity relationship (QSAR) studies are another powerful tool. Three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build computational models that correlate the 3D properties of molecules with their biological activities. researchgate.netdntb.gov.ua These models can highlight which steric and electronic features are crucial for activity and can help in predicting the potency of novel compounds. For example, 3D-QSAR studies on a series of piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition, guiding the design of more effective anticancer agents. researchgate.net
The interplay between the piperidine ring and its substituents is crucial. For instance, in a study of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, it was found that the size of the heterocyclic ring attached to the carboxamide was important. Replacing the piperidine with a smaller five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring led to a gradual decrease in activity, suggesting that the six-membered piperidine ring provides the optimal scaffold for positioning the key interacting groups. nih.gov
Stereochemical Impact on Target Recognition and Biological Efficacy
The introduction of chiral centers into the piperidine-2-carboxamide scaffold adds another layer of complexity and opportunity for optimizing biological activity. thieme-connect.com Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with each enantiomer or diastereomer of a chiral drug molecule. One stereoisomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. nih.gov
The absolute configuration of substituents on the piperidine ring can have a profound effect on target recognition and biological efficacy. A clear example of this is seen in a series of N-arylpiperidine-3-carboxamide derivatives developed as senescence-inducing agents for melanoma. The study showed a significant difference in the biological activity of the enantiomers. For instance, the (S)-isomer of a particular compound was found to be significantly more potent than the (R)-isomer, highlighting the importance of the stereochemistry at the C3 position of the piperidine ring for its antimelanoma activity. nih.gov
The following table illustrates the impact of stereochemistry on the senescence-inducing and antiproliferative activities of selected N-arylpiperidine-3-carboxamide derivatives in human melanoma A375 cells.
| Compound | Stereochemistry | Senescence-Inducing Activity EC₅₀ (µM) | Antiproliferative Activity IC₅₀ (µM) |
| 1 | Racemic | 1.24 | 0.88 |
| 54 (S-isomer) | S | 0.04 | 0.03 |
| 55 (R-isomer) | R | 1.12 | 0.75 |
Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov
This stereochemical preference is often due to specific interactions with the target protein. One enantiomer may be able to form key hydrogen bonds or hydrophobic interactions within the binding site that the other cannot. Molecular docking studies can often provide a rationale for the observed stereoselectivity by visualizing the binding modes of the different stereoisomers. nih.gov
Mechanistic Investigations at the Molecular and Cellular Levels
Enzyme Inhibition Studies
The unique structural features of 1-hydroxypiperidine-2-carboxamide derivatives have prompted investigations into their ability to inhibit a range of enzymes implicated in various physiological and pathological processes.
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. While various carboxamide derivatives have been explored as ACC inhibitors, specific data on 1-hydroxypiperidine-2-carboxamide is not extensively available in current literature. Research has focused on related structures, such as 2-phenyl-5-trifluoromethyloxazole-4-carboxamides, which have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), another key enzyme in lipid metabolism. nih.gov The development of these related compounds underscores the therapeutic potential of targeting metabolic enzymes with carboxamide-containing molecules. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a significant target in the management of neurodegenerative diseases. The piperidine (B6355638) nucleus is a common feature in many MAO inhibitors. nih.gov Studies have shown that piperidine derivatives can be potent and selective inhibitors of MAO-B. For instance, piperine (B192125), a naturally occurring piperidine derivative, demonstrates inhibitory activity against both MAO-A and MAO-B. nih.gov Synthetic derivatives, such as certain 1-benzylpiperidin-4-yl compounds, have also shown high potency for MAO-A. nih.gov Although these findings highlight the potential of the piperidine scaffold, direct inhibitory studies of 1-hydroxypiperidine-2-carboxamide on MAO-B are not prominently documented.
Matrix Metalloprotease (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling. The inhibition of MMPs is a therapeutic strategy for conditions characterized by excessive extracellular matrix degradation. Hydroxamate-based compounds are well-known MMP inhibitors. While the N-hydroxybutanamide fragment, present in some MMP inhibitors, shares some structural similarity with the N-hydroxylated amide in the target compound, they are distinct chemical entities. nih.gov Research into novel zinc-binding groups has identified structures like 1-hydroxypiperazine-2,6-diones as effective MMP inhibitors, suggesting that cyclic N-hydroxylated compounds can interact with the catalytic zinc ion in the active site of MMPs. nih.gov However, specific kinetic data for 1-hydroxypiperidine-2-carboxamide as an MMP inhibitor is not detailed in the available research.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govnih.gov A wide array of compounds have been developed as 11β-HSD1 inhibitors, and while some have advanced to clinical trials, none have yet reached Phase III. nih.govnih.govmdpi.com The inhibitors studied encompass diverse chemical classes, including pyrimidines and aminoarylbenzosuberene molecules. nih.govrsc.org Although the field of 11β-HSD1 inhibition is extensive, there is a lack of specific studies focusing on 1-hydroxypiperidine-2-carboxamide or its close derivatives.
Cholinesterase Inhibition and Multitargeting Approaches
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine ring is a key structural element in many potent acetylcholinesterase (AChE) inhibitors, including donepezil. researchgate.net Research has explored novel N-benzylpiperidine carboxamide derivatives, where the amide linker provides metabolic stability, as potential AChE inhibitors. researchgate.netnih.gov Furthermore, a multitarget approach, combining cholinesterase inhibition with other activities, is a growing area of interest. For instance, phenoxyethyl piperidine derivatives have been investigated as dual inhibitors of both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases. nih.gov While the piperidine carboxamide scaffold is relevant, specific data on the cholinesterase inhibitory activity of 1-hydroxypiperidine-2-carboxamide is not available.
Receptor Modulation and Binding Mechanisms
The piperidine carboxamide structure is also a versatile scaffold for designing ligands that modulate various G protein-coupled receptors (GPCRs) and other receptor systems.
Derivatives of piperidine have been designed as ligands for a range of receptors. For example, complex N-substituted piperidine-4-carboxamides have been identified as multi-target ligands for aminergic GPCRs, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, showing potential as antipsychotics. nih.gov In these compounds, the protonatable nitrogen of the piperidine ring often forms a key electrostatic interaction with a conserved aspartate residue in the receptor binding pocket. nih.gov
Other research has focused on developing dual-acting ligands, such as piperidine-based compounds that target both histamine (B1213489) H3 and sigma-1 receptors for the potential treatment of pain. nih.gov These studies highlight the importance of the piperidine core in establishing crucial interactions within receptor binding sites. However, specific studies detailing the receptor binding profile and modulation mechanisms of the parent compound, 1-hydroxypiperidine-2-carboxamide, are not found in the current body of scientific literature.
Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is predominantly found in the central nervous system and acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonism of the H3R can lead to increased neurotransmitter release, which is a mechanism of interest for treating neurodegenerative and cognitive disorders. wikipedia.orgnih.gov
Research into piperidine-containing compounds has identified them as potential histamine H3 receptor antagonists. nih.gov Studies on a series of N-alkyl urethanes, which are carbamate (B1207046) derivatives synthesized from N-piperidinoalkan-1-ols, have been conducted to evaluate their H3 receptor activity. nih.gov For instance, certain piperidine-containing carbamates have shown notable potency as H3 receptor antagonists in in vitro assays using guinea pig ileum. nih.gov The structural modifications of 4-oxypiperidines, based on lead compounds with high H3R affinity, have been explored to develop antagonists that could also inhibit cholinesterases, a dual action that may be beneficial in conditions like Alzheimer's disease. nih.govacs.org These studies underscore the therapeutic potential of targeting the H3 receptor with piperidine-based structures.
| Compound Series | Target | Key Findings |
| N-alkyl urethanes (piperidine-containing) | Histamine H3 Receptor | Identified potent antagonists in in vitro functional assays. nih.gov |
| 4-Oxypiperidines | Histamine H3 Receptor & Cholinesterases | Designed as dual-acting ligands with nanomolar affinity for H3R. nih.govacs.org |
Opioid Receptor Binding Studies
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for analgesia. nih.gov The development of ligands with specific binding profiles to these receptors is a major goal in pain management research. nih.govmdpi.com
Investigations into various peptide and non-peptide compounds containing carboxamide moieties have shed light on their opioid receptor binding properties. nih.govadelphi.edu For example, tetrapeptide analogs in the TIPP (Tyr-Tic-Phe-Phe) series with a C-terminal carboxamide group have exhibited a mixed mu-agonist/delta-antagonist profile. nih.gov This mixed profile is considered promising for developing safer analgesics with reduced potential for tolerance and dependence. nih.gov Furthermore, replacing the phenolic -OH group with a carboxamide group in certain opioid scaffolds has been shown to maintain or even enhance affinity for μ, δ, and κ opioid receptors. adelphi.edu A comprehensive screening of clinically relevant opioids has also revealed novel interactions with various receptors, highlighting the complexity of opioid pharmacology. plos.org
| Compound Class | Receptor Interaction | Significance |
| TIPP tetrapeptide analogs with C-terminal carboxamide | Mixed μ-agonist/δ-antagonist | Potential for safer analgesics with low tolerance. nih.gov |
| Opioids with carboxamido-substituted phenolic group | Maintained or enhanced affinity for μ, δ, and κ receptors | Demonstrates the influence of the carboxamide group on binding. adelphi.edu |
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. mdpi.comnih.gov Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists a subject of intense research. google.commedchemexpress.com
Piperidine derivatives have been identified as potent and selective NMDA receptor antagonists. nih.govnih.gov For instance, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid has demonstrated significant NMDA receptor binding affinity with a Ki value of 74 nM. nih.gov Another study optimized a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, which showed high selectivity for the NR1/2B subunit combination of the NMDA receptor. nih.gov The introduction of a hydroxyl group at the C-4 position of the piperidine ring in this series led to a compound with an improved pharmacological profile, including reduced side effect liability. nih.gov These findings highlight the potential of piperidine-based structures in developing selective NMDA receptor antagonists for therapeutic use.
| Compound | NMDA Receptor Subtype Selectivity | Potency |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | Not specified | Ki = 74 nM nih.gov |
| 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B | IC50 = 0.025 µM (for a related analog) nih.gov |
PD-1/PD-L1 Pathway Disruption
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell responses. nih.govnih.gov Disruption of the PD-1/PD-L1 interaction is a major strategy in cancer immunotherapy to enhance anti-tumor immunity. nih.gov
While direct studies on "1-hydroxypiperidine-2-carboxamide" and the PD-1/PD-L1 pathway are not prevalent in the provided search results, the broader context of immune modulation by small molecules is relevant. The PD-1/PD-L1 pathway is a key regulator of immune tolerance, and its inhibition can reverse T-cell exhaustion and promote anti-tumor responses. nih.govnih.gov The expression of PD-L1 on tumor cells and other cells within the tumor microenvironment can suppress the host's immune response. nih.gov The development of small molecules that can disrupt this pathway is an active area of research, offering an alternative to monoclonal antibody-based therapies.
GABA Receptor Interactions
The gamma-aminobutyric acid (GABA) type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Modulators of GABAA receptors are used to treat a variety of conditions, including anxiety and epilepsy. nih.gov
Research has shown that piperidine-containing compounds can interact with GABAA receptors. For example, piperine, which contains a piperidine ring, has been found to modulate GABAA receptors. nih.gov A derivative of piperine, where the piperidine ring was replaced, showed increased potency and efficacy as a GABAA receptor modulator, suggesting that the piperidine moiety itself is a key structural feature for this interaction. nih.gov Further studies on novel 4-(piperidin-4-yl)-1-hydroxypyrazoles, which are analogues of a known GABAA receptor partial agonist, have led to the discovery of potent antagonists with Ki values in the low nanomolar range. nih.gov This indicates that the piperidine scaffold is a valuable template for designing ligands that target GABAA receptors.
| Compound Series | GABAA Receptor Interaction | Key Findings |
| Piperine and its derivatives | Modulation of GABAA receptors | The piperidine ring is a key structural feature for interaction. nih.gov |
| 4-(piperidin-4-yl)-1-hydroxypyrazoles | Potent antagonism | Displayed Ki values in the low nanomolar range. nih.gov |
Intracellular Signaling Pathway Modulation
C-Jun N-Terminal Kinases (JNKs) Inhibition
There is no specific information available in the reviewed scientific literature to suggest that 1-hydroxypiperidine-2-carboxamide acts as an inhibitor of C-Jun N-Terminal Kinases (JNKs). The JNK signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cellular stress responses. nih.gov The development of JNK inhibitors is a significant area of research for various diseases. nih.gov However, studies detailing the interaction between 1-hydroxypiperidine-2-carboxamide and JNKs have not been identified. Research into JNK inhibitors has explored various chemical scaffolds, including piperazine (B1678402) amides and tetracyclic indenoquinoxaline derivatives, but not the specific compound . researchgate.netnih.gov
Glycerolipid Signaling and Metabolic Pathways
Detailed information regarding the effects of 1-hydroxypiperidine-2-carboxamide on glycerolipid signaling and metabolic pathways is not present in the available scientific literature. Glycerolipid metabolism is fundamental to cellular function, involving the synthesis and breakdown of fats and oils, and plays a crucial role in energy storage and cell membrane structure. Alterations in these pathways are linked to various metabolic disorders. While the metabolism of some piperidine-containing drugs, such as 4-aminopiperidines, has been studied in the context of cytochrome P450-mediated reactions, this does not provide direct insight into the effects of 1-hydroxypiperidine-2-carboxamide on glycerolipid signaling. nih.gov
Mechanisms of Antioxidant Activity
The specific mechanisms of antioxidant activity for 1-hydroxypiperidine-2-carboxamide have not been characterized in the scientific literature. While some related compounds, such as certain oxoquinoline-carboxamides, have been investigated for their antioxidant properties and ability to scavenge free radicals, these findings cannot be directly extrapolated to 1-hydroxypiperidine-2-carboxamide due to structural differences. wikipedia.org The antioxidant potential of a compound is highly dependent on its chemical structure, including the presence and position of hydroxyl groups and other functional moieties that can participate in redox reactions. Without specific studies, any discussion of the antioxidant mechanism of 1-hydroxypiperidine-2-carboxamide would be speculative.
Preclinical Biological Activity Studies
In Vitro Efficacy Assessments
In vitro efficacy studies are fundamental for determining the biological activity of a compound at a cellular and molecular level. These assays are instrumental in identifying potential therapeutic targets and understanding the compound's mechanism of action.
Cell-based assays are powerful tools to confirm that a compound interacts with its intended target within a cellular environment. nih.govnih.gov While specific target engagement assays for 1-hydroxypiperidine-2-carboxamide are not extensively documented, studies on related piperidine (B6355638) carboxamide derivatives highlight their potential to engage with various biological targets. For instance, a series of novel piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors, and their target engagement was confirmed through a calcium mobilization assay, with some compounds showing inhibitory activity equivalent to the known CCR5 inhibitor, maraviroc. nih.gov Such assays are crucial in the early stages of drug discovery to establish a clear structure-activity relationship and to provide evidence of the drug's mechanism of action. nih.gov
The anticancer potential of piperidine derivatives has been investigated in various studies. A series of N-arylpiperidine-3-carboxamide derivatives were identified to induce a senescence-like phenotype in human melanoma A375 cells, demonstrating significant antiproliferative activity. nih.gov One of the lead compounds from this series showed an IC50 value of 0.88 μM in this cell line. nih.gov The study highlighted the importance of the piperidine-3-carboxamide scaffold for this activity. nih.gov
Furthermore, other piperidine derivatives have also shown promise as anticancer agents. For instance, novel piperazine (B1678402) derivatives of vindoline, which incorporate a piperazine ring (a six-membered ring containing two nitrogen atoms), have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.com Specifically, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast and non-small cell lung cancer cell lines, respectively. mdpi.com While not direct analogs, these findings underscore the potential of the piperidine core structure in the development of novel anticancer therapeutics.
Interactive Data Table: Anticancer Activity of Piperidine Derivatives
| Compound Class | Cell Line | Activity | Reference |
| N-arylpiperidine-3-carboxamide | Human melanoma A375 | IC50 = 0.88 µM | nih.gov |
| Vindoline-piperazine conjugate | Breast cancer MDA-MB-468 | GI50 = 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate | Non-small cell lung cancer HOP-92 | GI50 = 1.35 µM | mdpi.com |
Piperidine derivatives have been explored for their antimicrobial and antitubercular properties. A study on piperidine-4-carboxamides identified them as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus, a bacterium known to cause difficult-to-treat pulmonary infections. nih.govnih.gov These compounds demonstrated bactericidal and antibiofilm activity, with resistance mapping to the gyrA and gyrB genes that encode the subunits of DNA gyrase. nih.gov This suggests a clear mechanism of action for this class of compounds.
In the context of antitubercular activity, various pyrimidine (B1678525) derivatives have also been investigated, with some entering clinical trials. nih.gov While not directly piperidine-based, this highlights the ongoing search for novel antitubercular agents. Additionally, a series of novel 6-(piperazin-1-yl)phenanthridine amide and sulphonamide analogues have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.56 μg/mL. nih.gov
Interactive Data Table: Antitubercular Activity of Piperidine and Related Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal | nih.govnih.gov |
| 6-(piperazin-1-yl)phenanthridine analogues | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL | nih.gov |
The anti-inflammatory potential of compounds containing the piperidine scaffold has been noted in several studies. For example, piperine (B192125), a well-known natural product containing a piperidine moiety, has demonstrated anti-inflammatory effects. Research has shown that hydroxychavicol derivatives, which share some structural similarities with piperine, can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov While these are not direct analogs of 1-hydroxypiperidine-2-carboxamide, the prevalence of anti-inflammatory activity among piperidine-containing compounds suggests this as a potential area of interest for future investigation.
The ability of piperidine carboxamide derivatives to inhibit various enzymes is a key area of their preclinical evaluation. Studies have shown that piperazine and piperidine carboxamides and carbamates can act as potent and selective inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), two key enzymes in the endocannabinoid system. nih.gov Some of these compounds function as dual inhibitors at nanomolar concentrations. nih.gov
Furthermore, a series of piperidine carboxamide derivatives were synthesized and evaluated as calpain inhibitors. nih.gov Specific keto amide derivatives demonstrated high potency with Ki values of 30 and 9 nM for µ-calpain and exhibited over 100-fold selectivity against the related cysteine protease cathepsin B. nih.gov In a different context, novel pyridine (B92270) carboxamide derivatives have been explored as urease inhibitors, with some compounds showing significant activity. nih.gov These findings highlight the versatility of the piperidine carboxamide scaffold in targeting a diverse range of enzymes.
Interactive Data Table: Enzyme Inhibition by Piperidine Carboxamide Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
| Piperazine and piperidine carboxamides | FAAH and MAGL | Nanomolar inhibition | nih.gov |
| Piperidine carboxamide keto amides | µ-calpain | Ki = 9 nM and 30 nM | nih.gov |
| Pyridine carboxamide derivatives | Urease | Significant inhibition | nih.gov |
In Vivo Studies in Animal Models
Neuroprotection in Animal Models of Neurodegeneration
No in vivo studies on the neuroprotective effects of 1-hydroxypiperidine-2-carboxamide in animal models of neurodegeneration were found in the available scientific literature.
Metabolic Regulation Studies in Animal Models
There is no available data from in vivo animal studies concerning the effects of 1-hydroxypiperidine-2-carboxamide on metabolic regulation.
Antitumor Efficacy in Xenograft Models
A review of existing literature yielded no studies on the antitumor efficacy of 1-hydroxypiperidine-2-carboxamide in xenograft models.
Analgesic and Antinociceptive Activity in Animal Models
No published in vivo research was identified that investigates the analgesic or antinociceptive properties of 1-hydroxypiperidine-2-carboxamide in animal models of pain.
Cognitive and Memory Improvement Studies in Rodents
There are no available in vivo studies in rodents that assess the potential cognitive or memory-enhancing effects of 1-hydroxypiperidine-2-carboxamide.
Food Intake Regulation in Animal Models
No data from animal models regarding the influence of 1-hydroxypiperidine-2-carboxamide on the regulation of food intake could be located in the scientific literature.
No Preclinical Data Found for Anticonvulsant Activity of 1-hydroxypiperidine-2-carboxamide in Animal Models
Despite a thorough review of scientific literature, no publicly available preclinical studies detailing the anticonvulsant activity of the chemical compound 1-hydroxypiperidine-2-carboxamide in animal models were identified.
Consequently, the presentation of detailed research findings and data tables on the efficacy of this specific compound in established anticonvulsant screening models is not possible. The investigation into the potential therapeutic effects of new chemical entities typically involves a series of preclinical evaluations in various animal models of epilepsy. These models are crucial for determining a compound's preliminary efficacy and spectrum of activity.
Standard preclinical assessments for anticonvulsant activity often include the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Further characterization may involve psychomotor seizure models, such as the 6-Hz test, to identify compounds that may be effective against therapy-resistant partial seizures.
The absence of published data for 1-hydroxypiperidine-2-carboxamide suggests that the compound may not have been subjected to these standard screening protocols, or the results of such studies have not been disclosed in the public domain. Therefore, its potential as an anticonvulsant agent remains unevaluated and unknown.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for predicting how a ligand, such as 1-hydroxypiperidine-2-carboxamide, might interact with a biological target, typically a protein or enzyme. nih.govtandfonline.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. nih.gov These poses are then scored based on a function that estimates the binding affinity. mdpi.com
Although no specific molecular docking studies have been published for 1-hydroxypiperidine-2-carboxamide, research on related piperidine (B6355638) derivatives has demonstrated the utility of this approach. For instance, docking studies on piperidine-based compounds have been used to identify potential inhibitors for targets such as the main protease of SARS-CoV-2 and the anaplastic lymphoma kinase (ALK). dntb.gov.ua Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding. rsc.org For 1-hydroxypiperidine-2-carboxamide, docking could predict its binding mode to various receptors, providing a rationale for its potential therapeutic applications.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes of a ligand and its target protein, as well as the stability of their complex. capes.gov.br This technique is invaluable for understanding the flexibility of both the ligand and the receptor, which is often a critical factor in molecular recognition. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations can provide insights into a molecule's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mahendrapublications.commdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. mahendrapublications.com
While specific DFT studies on 1-hydroxypiperidine-2-carboxamide are not available, research on related hydroxypiperidine derivatives has utilized DFT to analyze their molecular structure and spectroscopic properties. mahendrapublications.comnih.gov For 1-hydroxypiperidine-2-carboxamide, DFT calculations could be used to determine its optimal three-dimensional structure, calculate its electrostatic potential to identify regions prone to electrophilic or nucleophilic attack, and predict its reactivity. nih.govmahendrapublications.com
Cheminformatics and Virtual Screening for Novel Ligand Discovery
Cheminformatics involves the use of computational methods to analyze large chemical datasets. nih.gov Virtual screening, a key cheminformatics tool, is the process of computationally searching large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be done using either ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site. researchgate.net
In the context of 1-hydroxypiperidine-2-carboxamide, it could serve as a query molecule in a ligand-based virtual screening campaign to discover novel analogues with potentially improved properties. researchgate.net Conversely, large chemical databases could be virtually screened against a specific biological target to see if 1-hydroxypiperidine-2-carboxamide or similar structures are identified as potential hits. nih.govmdpi.com
Prediction of Molecular Interactions and Binding Affinities
Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. nih.govnih.gov Various computational methods, ranging from empirical scoring functions used in molecular docking to more rigorous free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed for this purpose. dntb.gov.ua These methods aim to provide a quantitative measure of the strength of the interaction between a ligand and its receptor. nih.gov
For 1-hydroxypiperidine-2-carboxamide, these predictive methods could be used to estimate its binding free energy to various biological targets, helping to prioritize it for further experimental testing. nih.gov While no specific binding affinity predictions have been published for this compound, studies on other piperidine derivatives have successfully used these techniques to correlate predicted affinities with experimental data. dntb.gov.uanih.gov
Metabolism and Pharmacokinetic Research Preclinical
In Vivo Metabolic Pathways of Piperidine-Containing Compounds in Animal Models
The piperidine (B6355638) ring, a common structural motif in many pharmaceuticals, undergoes several metabolic transformations in vivo. nih.gov These pathways are crucial for the detoxification and elimination of the compounds from the body. The primary metabolic routes for piperidine-containing compounds in animal models include oxidative N-dealkylation, hydroxylation, carboxylation, and various conjugation reactions.
Oxidative N-dealkylation is a predominant metabolic pathway for many piperidine-containing drugs. nih.govacs.org This process involves the removal of an alkyl group attached to the nitrogen atom of the piperidine ring. The reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. nih.gov The mechanism often begins with the abstraction of a hydrogen atom from the α-carbon of the N-alkyl group by the reactive heme iron-oxo species of the CYP enzyme. nih.govacs.org This rate-limiting step is influenced by the accessibility of the α-carbon hydrogens to the enzyme's active site. acs.org For instance, in the case of 4-aminopiperidine (B84694) derivatives, the conformation of the molecule must adjust to expose these hydrogens for the reaction to occur. nih.govacs.org
Studies on various piperidine-containing compounds have consistently highlighted the significance of N-dealkylation. For example, the metabolism of tepotinib (B1684694), which contains an N-methyl piperidine ring, is susceptible to this pathway. nih.gov Similarly, the primary metabolic route for CP-945,598, a cannabinoid receptor antagonist, is N-de-ethylation to form an N-desethyl metabolite. nih.gov Other examples include the N-demethylation of thioridazine (B1682328) and the N-dealkylation of clebopride, cisapride, and domperidone. nih.govnih.gov
Hydroxylation is another key metabolic transformation for piperidine-containing compounds. This process, also frequently mediated by cytochrome P450 enzymes, involves the introduction of a hydroxyl group onto the piperidine ring or its substituents. chemistryviews.org For example, the metabolism of CP-945,598 involves hydroxylation of the piperidine ring. nih.gov Similarly, the metabolism of tepotinib also includes hydroxylation as one of its pathways. nih.gov
Carboxylation, the introduction of a carboxylic acid group, can also occur, though it is a less commonly reported primary metabolic pathway for the piperidine ring itself. However, subsequent oxidation of a hydroxyl group can lead to the formation of a carboxylic acid. The synthesis of carboxylated piperidines has been explored for their potential as valuable intermediates in drug development. chemistryviews.org
Following initial Phase I metabolic reactions like oxidation and hydroxylation, piperidine-containing compounds and their metabolites often undergo Phase II conjugation reactions. nih.gov Glucuronidation is one of the most common and important conjugation pathways. nih.govtaylorfrancis.comwikipedia.org This process involves the attachment of glucuronic acid to the drug or its metabolite, which significantly increases its water solubility and facilitates its excretion from the body. wikipedia.org
The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. researchgate.net Glucuronidation can occur on various functional groups, including hydroxyl, carboxyl, and amino groups, that may be present on the parent piperidine-containing compound or introduced during Phase I metabolism. nih.gov For example, piperine (B192125), a component of pepper, has been shown to undergo and also inhibit glucuronidation. nih.gov The disposition of CP-945,598 also involves ribose conjugation of a metabolite. nih.gov
Identification and Characterization of Metabolites in Preclinical Species
The identification and characterization of metabolites in preclinical species such as rats, dogs, and monkeys are essential for understanding a drug's metabolic fate. This information helps in predicting potential metabolic pathways in humans and identifying any species-specific metabolites.
In the case of CP-945,598, studies in healthy human subjects revealed extensive metabolism, with less than 2% of the dose excreted as the unchanged drug. nih.gov The primary metabolite was identified as the N-desethyl metabolite (M1). nih.gov Subsequent metabolites were formed through amide hydrolysis (M2), N-hydroxylation (M3), piperidine ring hydroxylation (M6), and ribose conjugation (M9). nih.gov M1, M4 (an oxime metabolite), and M5 (a keto metabolite) were the major circulating metabolites. nih.gov
For tepotinib, in vitro studies using human liver microsomes identified four phase I metabolites resulting from oxidation, hydroxylation, and N-demethylation, all occurring at the piperidine ring. nih.gov
The following table summarizes the identified metabolites of CP-945,598:
| Metabolite | Formation Pathway |
| M1 | N-de-ethylation of parent compound |
| M2 | Amide hydrolysis of M1 |
| M3 | N-hydroxylation of M1 |
| M4 | Further metabolism of M3 to an oxime |
| M5 | Further metabolism of M3 to a keto metabolite |
| M6 | Piperidine ring hydroxylation of M1 |
| M9 | Ribose conjugation of M1 |
This table is based on the metabolic pathway of CP-945,598. nih.gov
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)
The metabolism of piperidine-containing compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org These enzymes are responsible for the majority of Phase I oxidative reactions.
Several CYP isoforms have been implicated in the metabolism of piperidine-containing drugs. CYP3A4 is frequently identified as a major contributor to the N-dealkylation of these compounds. nih.govacs.org Studies on 4-aminopiperidine drugs have shown that CYP3A4 is a key enzyme in their metabolism. nih.gov The oxidative metabolism of CP-945,598 to its N-desethyl metabolite is also primarily catalyzed by CYP3A4/3A5. nih.gov
Other CYP isoforms can also be involved. For instance, the metabolism of the phenothiazine (B1677639) neuroleptic thioridazine involves multiple CYPs. CYP1A2 and CYP3A4 are the main enzymes for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for mono- and di-2-sulfoxidation. nih.govresearchgate.net
The table below indicates the primary CYP enzymes involved in the metabolism of selected piperidine-containing compounds:
| Compound | Metabolic Pathway | Primary CYP Enzyme(s) |
| 4-Aminopiperidines | N-dealkylation | CYP3A4 nih.govacs.org |
| CP-945,598 | N-de-ethylation | CYP3A4/3A5 nih.gov |
| Thioridazine | N-demethylation, Sulfoxidation | CYP1A2, CYP3A4, CYP2D6 nih.govresearchgate.net |
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Excretion)
Preclinical pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies help in predicting the drug's behavior in humans.
For a novel MET kinase inhibitor containing a fluoropiperidine moiety, pharmacokinetic studies were conducted in mice, rats, monkeys, and dogs. nih.gov The plasma clearance was low to moderate across species. The volume of distribution was relatively large, ranging from 2.1 to 9.0 L/kg, indicating distribution into tissues. nih.gov The terminal elimination half-life varied from 1.67 hours in rats to 16.3 hours in dogs. nih.gov Oral bioavailability also showed significant species differences, ranging from 11.2% in rats to 88.0% in mice. nih.gov The compound exhibited high plasma protein binding (96.7-99.0%). nih.gov
In a study with another piperidine-containing compound, [(18)F]SFE, evaluated in rats, the compound showed good brain uptake and subsequent clearance. nih.gov Metabolite analysis revealed that the compound was largely intact in the brain. nih.gov
The pharmacokinetic parameters for a novel limonin (B1675406) derivative, HY-071085, were studied in rats and beagle dogs. The compound showed non-linear pharmacokinetic characteristics. mdpi.com In rats, there were gender differences in plasma concentrations, which were not observed in dogs. mdpi.com The drug was mainly eliminated as metabolites and was widely distributed in most tissues except the brain. mdpi.com The oral bioavailability was low in rats (2.8% in males, 10.8% in females) and about 13.1% in beagle dogs. mdpi.com
The table below presents a summary of preclinical pharmacokinetic parameters for a MET kinase inhibitor in different animal models:
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 2.1 - 9.0 | - | 88.0 |
| Rat | 36.6 | 2.1 - 9.0 | 1.67 | 11.2 |
| Monkey | 13.9 | 2.1 - 9.0 | - | 72.4 |
| Dog | 2.44 | 2.1 - 9.0 | 16.3 | 55.8 |
This table is based on data for a novel MET kinase inhibitor. nih.gov
Chemical Biology Applications and Research Tools
1-hydroxypiperidine-2-carboxamide as a Versatile Chemical Building Block
The unique structural arrangement of 1-hydroxypiperidine-2-carboxamide makes it an attractive starting point for the synthesis of a variety of complex organic molecules. Its piperidine (B6355638) ring provides a constrained conformational scaffold, while the hydroxylamino and carboxamide groups offer multiple points for chemical modification and diversification.
Scaffold for Peptide Mimetics and Constrained Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid framework of the piperidine ring in 1-hydroxypiperidine-2-carboxamide makes it an ideal scaffold for creating constrained dipeptide surrogates. nih.govresearchgate.netmdpi.comresearchgate.net By incorporating this motif, researchers can enforce specific conformations that mimic the secondary structures of peptides, such as β-turns, which are crucial for biological activity. nih.gov The synthesis of constrained dipeptide surrogates, such as 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids, has been achieved through multi-step sequences starting from chiral precursors. nih.govmdpi.comresearchgate.net These complex heterocyclic systems, which share structural similarities with 1-hydroxypiperidine-2-carboxamide derivatives, have been shown by X-ray analysis to adopt backbone dihedral angles that resemble those of ideal type II' β-turns, highlighting their potential in peptide mimicry. nih.govmdpi.comresearchgate.net
Application in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy. nih.govnih.gov Piperidine and piperazine (B1678402) moieties have been incorporated into PROTAC linkers to enhance rigidity and improve solubility. nih.gov For instance, the (S,R,S)-AHPC-PEG linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand and a polyethylene (B3416737) glycol (PEG) spacer, demonstrating the utility of piperidine-like structures in this technology. broadpharm.com While direct application of 1-hydroxypiperidine-2-carboxamide in a PROTAC linker has not been extensively documented, its structural features suggest its potential as a component for creating novel linkers with defined stereochemistry and hydrophilicity. The hydroxyl group could be a point for further functionalization, allowing for the attachment of either the target protein ligand or the E3 ligase ligand.
Precursor for Complex Organic Molecules
The 1-hydroxypiperidine-2-carboxamide scaffold is a valuable starting material for the synthesis of more complex heterocyclic compounds, including various alkaloids. nih.govresearchgate.netresearchgate.netnih.gov The stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides has been achieved through the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. nih.gov This method allows for the modular and stereocontrolled introduction of diversity, leading to a range of complex piperidine derivatives. nih.gov The synthesis of 2-substituted piperidine alkaloids, which are of interest for their potential as anti-Alzheimer agents, has been accomplished using L-pipecolinic acid, the carboxylic acid precursor to 1-hydroxypiperidine-2-carboxamide, as a chiral starting material. researchgate.net
Use in Bioconjugation Strategies
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. While specific examples of 1-hydroxypiperidine-2-carboxamide in bioconjugation are not widely reported, its functional groups present opportunities for such applications. The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling to amine groups on proteins. The hydroxylamino group also offers a unique handle for conjugation reactions that are orthogonal to traditional methods.
Development of Chemical Probes and Ligands for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The discovery that N-hydroxypipecolic acid (NHP), the carboxylic acid precursor of 1-hydroxypiperidine-2-carboxamide, is a key mobile signal that induces systemic acquired resistance (SAR) in plants has opened up new avenues for the development of chemical probes. pnas.orgnih.govnih.govfrontiersin.orgfrontiersin.org NHP accumulates in plants upon pathogen attack and primes the immune system for a more robust defense response. pnas.orgnih.govfrontiersin.org This biological activity suggests that derivatives of NHP, including 1-hydroxypiperidine-2-carboxamide, could be developed as chemical probes to study plant immunity and to identify the protein targets of NHP. pnas.orgnih.gov For instance, these probes could be used in affinity chromatography experiments to isolate NHP-binding proteins or in imaging studies to visualize the distribution of NHP in plant tissues. Furthermore, piperidine carboxamide derivatives have been investigated as inhibitors of various enzymes, such as hematopoietic progenitor kinase 1 (HPK1) and HIV-1 integrase, indicating the potential of this scaffold in designing ligands for therapeutic targets. nih.govnih.gov
Role in Asymmetric Catalysis as Chiral Ligands
Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of single-enantiomer drugs and other fine chemicals. The C2-symmetric nature and the presence of a stereogenic center in 1-hydroxypiperidine-2-carboxamide make it an attractive candidate for a chiral ligand in asymmetric catalysis. While the direct use of 1-hydroxypiperidine-2-carboxamide as a ligand is not extensively documented, related chiral piperidine derivatives and chiral amides have been successfully employed in various asymmetric transformations. nih.gov For example, chiral pyrimidinyl-piperazine carboxamide derivatives have been shown to be potent inhibitors of α-glucosidase, with the stereochemistry at the chiral center significantly influencing activity. nih.gov This highlights the importance of the chiral scaffold in molecular recognition. Ruthenium-catalyzed asymmetric hydrogenation of chiral δ-hydroxy-β-keto acid derivatives has been achieved with high diastereoselectivity using chiral ligands, demonstrating the potential of such catalytic systems in producing key intermediates for natural products and drug molecules. nih.gov The development of new chiral ligands based on the 1-hydroxypiperidine-2-carboxamide scaffold could lead to novel and efficient catalytic systems for a range of asymmetric reactions.
Research on "1-hydroxypiperidine-2-carboxamide" in Dynamic Combinatorial Libraries for Ligand Discovery Remains Undocumented in Publicly Available Literature
A thorough review of scientific literature and research databases has revealed a significant lack of specific information regarding the use of the chemical compound 1-hydroxypiperidine-2-carboxamide within the field of dynamic combinatorial chemistry (DCC) for ligand discovery. While the principles of protein-directed DCC are well-established as a powerful tool for identifying novel ligands for biological targets, the application of this specific scaffold does not appear to be documented in publicly accessible research.
Dynamic combinatorial chemistry is a powerful strategy that allows for the generation of a library of potential ligands in situ, in the presence of a biological target. The target protein can then select and stabilize the best-binding compound from the mixture, effectively shifting the equilibrium of the library towards the formation of the most effective ligand. This approach accelerates the discovery of new drug leads and chemical probes.
The core of DCC lies in the use of reversible chemical reactions to create a dynamic network of interconverting molecules. Common reactions employed in DCC include the formation of acylhydrazones, disulfides, imines, and boronate esters. These reactions are typically chosen for their ability to proceed under physiological conditions, allowing for the direct study of interactions with proteins and other biological macromolecules. The analysis of these dynamic combinatorial libraries (DCLs) often involves techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the amplified, target-binding species.
While the structurally related scaffold, piperazine-2-carboxamide , has been utilized in the generation of libraries for lead discovery, specific research detailing the incorporation of the 1-hydroxy variant, 1-hydroxypiperidine-2-carboxamide, into a DCL for ligand discovery is not found in the surveyed literature. The presence of the hydroxyl group on the piperidine ring could potentially offer an additional vector for interaction with target proteins or influence the conformational properties of the resulting library members. However, without specific studies, its role and effectiveness in a DCC context remain speculative.
Future Research Directions and Translational Potential Preclinical Focus
Elucidation of Undiscovered Biological Targets and Pathways
The piperidine (B6355638) carboxamide scaffold is a versatile pharmacophore known to interact with a wide array of biological targets. clinmedkaz.orgnih.govresearchgate.net Analogues have demonstrated activity as inhibitors of enzymes such as anaplastic lymphoma kinase (ALK), calpain, and soluble epoxide hydrolase, as well as modulators of receptors and ion channels. nih.govnih.govresearchgate.net This suggests that 1-hydroxypiperidine-2-carboxamide could also exhibit inhibitory or modulatory effects on various physiological pathways.
Future research should, therefore, commence with broad-spectrum screening to identify potential biological targets. Techniques such as high-throughput screening against diverse enzyme and receptor panels could reveal initial areas of activity. nih.gov Subsequent in silico studies, using predictive tools like SwissTargetPrediction and PASS, can further refine the list of potential targets by comparing the structure of 1-hydroxypiperidine-2-carboxamide with libraries of known bioactive compounds. clinmedkaz.org This computational approach can predict interactions with enzymes, receptors, transport systems, and voltage-gated ion channels, offering a preliminary map of its biological activity spectrum. clinmedkaz.org
Development of Highly Selective and Potent Analogues for Research Tools
Once initial biological targets are identified, the development of highly selective and potent analogues of 1-hydroxypiperidine-2-carboxamide will be crucial for their use as research tools. Structure-activity relationship (SAR) studies will form the cornerstone of this effort. nih.gov By systematically modifying the core structure—for instance, through substitutions on the piperidine ring or alterations to the carboxamide group—researchers can optimize potency and selectivity for the target of interest.
For example, studies on other piperidine carboxamides have shown that the stereochemistry and position of substituents on the piperidine ring are critical for potency and selectivity. nih.govthieme-connect.com The introduction of different functional groups can also modulate physicochemical properties such as solubility and bioavailability, which are key for developing effective research tools. thieme-connect.com
Advanced Synthetic Methodologies for Enantiomerically Pure Forms
The chirality of piperidine-containing compounds often has a significant impact on their biological activity. nih.govacs.org Therefore, the development of advanced synthetic methodologies to produce enantiomerically pure forms of 1-hydroxypiperidine-2-carboxamide is a critical area for future research.
Recent advances in asymmetric synthesis offer several promising routes. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. acs.orgorganic-chemistry.org Other strategies include the diastereoselective reductive cyclization of amino acetals and the use of chiral auxiliaries to guide stereoselective additions to imine intermediates. nih.govyoutube.com The kinetic resolution of racemic mixtures is another viable approach to isolate the desired enantiomer. researchgate.net
Integration of Multi-Omics Data with Chemical Biology Studies
To gain a comprehensive understanding of the cellular effects of 1-hydroxypiperidine-2-carboxamide and its analogues, the integration of multi-omics data with chemical biology studies is essential. nashbio.compharmafeatures.comresearchgate.net This approach allows for a systems-level view of how these compounds impact cellular processes.
Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nashbio.comacs.orgmdpi.com By combining these datasets, researchers can identify not only the primary biological target but also off-target effects and downstream signaling cascades. nashbio.com This holistic perspective is invaluable for validating targets, understanding mechanisms of action, and identifying potential biomarkers for preclinical studies. pharmafeatures.com For instance, integrated multi-omics has been used to elucidate the mechanisms of drug action and to identify novel therapeutic targets for complex diseases. mdpi.comacs.org
Investigation into Unique Stereochemical Effects on Biological Systems
The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets. nih.govacs.org For piperidine derivatives, stereochemistry has been shown to be a determining factor for potency and selectivity. nih.govnih.gov Therefore, a thorough investigation into the unique stereochemical effects of the different isomers of 1-hydroxypiperidine-2-carboxamide is warranted.
Once enantiomerically pure forms are synthesized, their biological activity should be evaluated separately. Comparative studies of the enantiomers can reveal stereospecific interactions with the target protein. For example, in a study of piperidine-based monoamine transporter inhibitors, the cis and trans isomers, as well as their respective enantiomers, exhibited distinct selectivity profiles for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov Such studies are crucial for designing more effective and safer therapeutic agents.
Exploration of Novel Therapeutic Hypotheses based on Preclinical Findings (excluding human clinical applications)
The preclinical data generated from the aforementioned research areas will pave the way for exploring novel therapeutic hypotheses for 1-hydroxypiperidine-2-carboxamide and its analogues. The piperidine scaffold is present in a wide range of approved drugs, highlighting its therapeutic potential across various disease areas including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.netnih.gov
Based on the biological targets and pathways identified, researchers can formulate hypotheses for the compound's efficacy in relevant preclinical disease models. For example, if an analogue shows potent and selective inhibition of a particular kinase implicated in cancer, its anti-proliferative effects could be tested in cancer cell lines and subsequently in animal models of cancer. mdpi.comacs.org Similarly, if a compound demonstrates activity against a target involved in neuroinflammation, its potential as a neuroprotective agent could be investigated in preclinical models of neurological disorders.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 1-hydroxypiperidine-2-carboxamide, and how can purity be optimized?
- Methodology : Begin with nucleophilic substitution or condensation reactions using piperidine derivatives as precursors. For purity optimization, employ techniques like column chromatography (normal or reverse-phase) and high-performance liquid chromatography (HPLC). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular weight and functional groups. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to maximize yield .
Q. How can researchers characterize the physicochemical properties of 1-hydroxypiperidine-2-carboxamide?
- Methodology : Use differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for thermal stability. Solubility profiles should be tested in polar (e.g., water, DMSO) and nonpolar solvents. Computational tools like molecular dynamics simulations can predict logP values and solubility parameters. Experimental data must be cross-validated with computational models to ensure accuracy .
Q. What are the best practices for designing a preliminary pharmacological screening assay for this compound?
- Methodology : Use in vitro cell-based assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative controls and vehicle-only groups). Dose-response curves should be generated to determine IC₅₀/EC₅₀ values. Ensure adherence to ethical guidelines for cell line sourcing and experimental replication (minimum n=3) to validate reproducibility .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 1-hydroxypiperidine-2-carboxamide across studies be resolved?
- Methodology : Conduct a systematic review using the PICO framework (Population: target protein/cell type; Intervention: compound concentration/dosage; Comparison: controls/analogs; Outcome: activity metrics) to identify variables causing discrepancies . Apply meta-analysis tools to assess heterogeneity and subgroup differences (e.g., assay conditions, solvent effects). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies are effective in elucidating the metabolic pathways of 1-hydroxypiperidine-2-carboxamide in vivo?
- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C) to track compound distribution in animal models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with metabolomics profiling to identify phase I/II metabolites. Cross-reference results with in vitro liver microsome assays to confirm enzymatic involvement (e.g., CYP450 isoforms). Ethical approval for animal studies must prioritize humane endpoints and sample size minimization .
Q. How can computational and experimental data be integrated to predict the compound’s mechanism of action?
- Methodology : Perform molecular docking studies against hypothesized targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning models trained on structural-activity relationships (SAR) to prioritize high-probability targets. Discrepancies between in silico and experimental results should prompt re-evaluation of force field parameters or conformational sampling methods .
Q. What ethical and methodological challenges arise in cross-disciplinary studies involving this compound?
- Methodology : Address conflicting disciplinary standards (e.g., biochemical vs. pharmacological dosing protocols) by establishing a unified experimental design early in collaboration. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research objectives . For identity conflicts (e.g., academic vs. community priorities), engage stakeholders through reflexive dialogue, as seen in sociocultural research on identity hierarchies .
Methodological Considerations
- Data Contradiction Analysis : Employ triangulation by combining quantitative (e.g., statistical significance) and qualitative (e.g., mechanistic plausibility) metrics. For instance, if one study reports high cytotoxicity while another does not, compare cell line genetic backgrounds, assay durations, and compound stability under test conditions .
- Literature Review : Prioritize primary sources from PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed platforms (e.g., BenchChem) per reliability criteria .
- Experimental Reproducibility : Document all parameters (e.g., humidity, equipment calibration) in electronic lab notebooks. Share raw data via repositories like Zenodo to facilitate independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
